molecular formula C10H14O B086902 2-Dehydrocamphor CAS No. 15099-93-1

2-Dehydrocamphor

Cat. No. B086902
CAS RN: 15099-93-1
M. Wt: 150.22 g/mol
InChI Key: BQJYIYRCGDNPLN-MHPPCMCBSA-N
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Description

2-Dehydrocamphor is a bicyclic monoterpene ketone that is widely used in scientific research due to its unique chemical properties. It is a colorless crystalline solid that has a camphor-like odor. 2-Dehydrocamphor is synthesized from camphor through a chemical reaction that involves the removal of two hydrogen atoms from the camphor molecule.

Mechanism Of Action

The mechanism of action of 2-Dehydrocamphor is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also work by blocking the action of certain enzymes that are involved in the production of pain and fever.

Biochemical And Physiological Effects

2-Dehydrocamphor has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties and to inhibit the growth of certain types of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Dehydrocamphor in lab experiments include its unique chemical properties, its ability to inhibit the production of prostaglandins, and its anti-inflammatory, analgesic, and antipyretic effects. However, there are also limitations to using 2-Dehydrocamphor in lab experiments, including its potential toxicity and the need for specialized equipment to handle it safely.

Future Directions

There are many future directions for research on 2-Dehydrocamphor. One area of research is the development of new synthetic methods for producing 2-Dehydrocamphor. Another area of research is the investigation of its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of 2-Dehydrocamphor and its potential use in the treatment of inflammatory and pain-related conditions.
In conclusion, 2-Dehydrocamphor is a bicyclic monoterpene ketone that is widely used in scientific research due to its unique chemical properties. It is synthesized from camphor through a chemical reaction that involves the removal of two hydrogen atoms from the camphor molecule. 2-Dehydrocamphor has a number of scientific research applications, including its anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the production of prostaglandins. There are advantages and limitations to using 2-Dehydrocamphor in lab experiments, and there are many future directions for research on this compound.

Synthesis Methods

The synthesis of 2-Dehydrocamphor involves the removal of two hydrogen atoms from the camphor molecule. This reaction can be achieved through a variety of methods, including oxidation, dehydrogenation, and pyrolysis. The most common method for synthesizing 2-Dehydrocamphor is through the oxidation of camphor with chromic acid.

Scientific Research Applications

2-Dehydrocamphor is widely used in scientific research due to its unique chemical properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is also used as a chiral auxiliary in asymmetric synthesis and as a starting material in the synthesis of other organic compounds.

properties

CAS RN

15099-93-1

Product Name

2-Dehydrocamphor

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1R)-1,7,7-trimethylbicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C10H14O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h4-5,7H,6H2,1-3H3/t7?,10-/m0/s1

InChI Key

BQJYIYRCGDNPLN-MHPPCMCBSA-N

Isomeric SMILES

C[C@@]12C=CC(C1(C)C)CC2=O

SMILES

CC1(C2CC(=O)C1(C=C2)C)C

Canonical SMILES

CC1(C2CC(=O)C1(C=C2)C)C

synonyms

2-dehydrocamphor

Origin of Product

United States

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